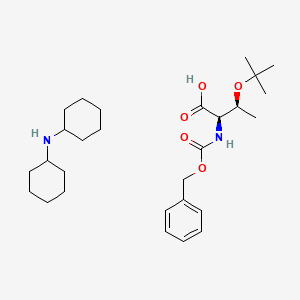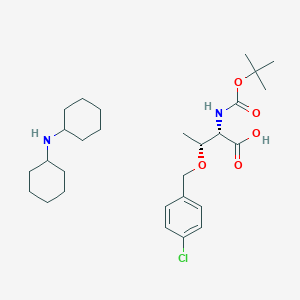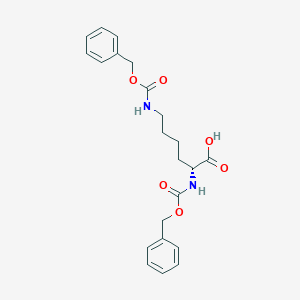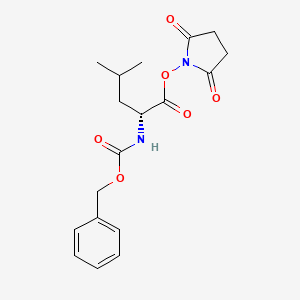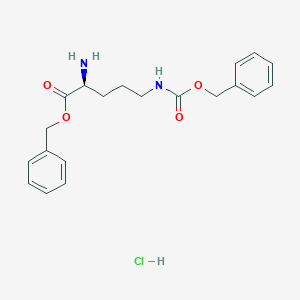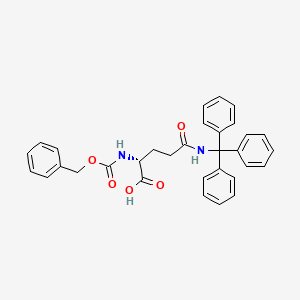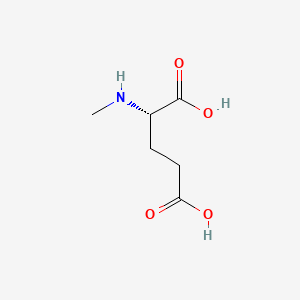
Acide N-méthyl-L-glutamique
Vue d'ensemble
Description
N-methyl-L-glutamic acid is a N-methyl-L-alpha-amino acid with L-glutamic acid as the amino acid component. It has a role as a bacterial xenobiotic metabolite. It is a N-methyl-L-alpha-amino acid and a methyl-L-glutamic acid. It is a conjugate acid of a N-methyl-L-glutamate(1-).
N-Methyl-L-glutamic acid is a natural product found in Pogostemon cablin with data available.
Applications De Recherche Scientifique
Traceur d'imagerie métabolique tumorale
L'acide N-méthyl-L-glutamique a été utilisé dans la synthèse de l'acide N-(2-[18F]fluoropropionyl)-L-glutamique ([18F]FPGLU) {svg_1}. Ce composé est utilisé comme traceur d'imagerie métabolique tumorale en tomographie par émission de positons (TEP) {svg_2}. Il s'accumule sélectivement dans les tumeurs, fournissant des rapports élevés entre la tumeur et l'arrière-plan lors de la visualisation des tissus tumoraux chez les modèles animaux {svg_3}.
Recherche sur la maladie d'Alzheimer
Le composé joue un rôle important dans l'hypothèse glutamatergique de la maladie d'Alzheimer {svg_4}. Le glutamate et ses récepteurs, en particulier le type NMDA, sont impliqués dans les fonctions cérébrales supérieures telles que l'apprentissage et la mémoire {svg_5}. Des perturbations de la signalisation des récepteurs du glutamate sont associées à divers troubles neurologiques, notamment la maladie d'Alzheimer {svg_6}.
Neurotransmetteur excitateur
L'this compound agit comme un neurotransmetteur excitateur commun, comme l'agoniste des récepteurs de kainate, de N-méthyl-D-aspartate (NMDA) et de quisqualate dans le système nerveux central {svg_7}. Il est également utilisé en culture cellulaire comme composant de la solution d'acides aminés non essentiels MEM {svg_8}.
Synthèse de DMSP dans les organismes marins
L'acide (S)-2-(méthylamino)pentanedioïque est impliqué dans la synthèse du diméthylsulfoniopropionate (DMSP) dans divers organismes marins {svg_9}. Le DMSP est un important composé anti-stress marin jouant un rôle essentiel dans le cycle global des nutriments, la chimiotaxie et potentiellement la régulation du climat {svg_10}.
Modification des acides aminés
Une méthode nouvelle et efficace de modification des acides aminés utilisant un système de carbonate de diméthyle (DMC) et d'acide a été développée {svg_11}. La N-méthylation, la N,O-diméthylation et la N-formylation de divers acides aminés ont été réalisées avec succès à l'aide de cette méthode simple assistée par acide {svg_12}.
Applications biomédicales
La méthionine (Met), un acide aminé essentiel dans le corps humain, possède des propriétés polyvalentes basées sur sa modification chimique, son métabolisme cellulaire et ses dérivés métaboliques {svg_13}. Profitant de ses propriétés multifonctionnelles, Met présente un immense potentiel pour les applications biomédicales {svg_14}.
Mécanisme D'action
Target of Action
N-Methyl-L-glutamic acid, also known as (S)-2-(methylamino)pentanedioic acid, is a chemical derivative of glutamic acid in which a methyl group has been added to the amino group . It primarily targets the N-methyl-D-aspartate receptor (NMDAR) , a glutamate receptor and predominantly Ca 2+ ion channel found in neurons .
Mode of Action
The N-methyl-D-aspartate receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
N-Methyl-L-glutamic acid is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Pharmacokinetics
It is known that the compound is involved in methane metabolism
Result of Action
The activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . A voltage-dependent flow of predominantly calcium (Ca 2+ ), sodium (Na + ), and potassium (K +) ions into and out of the cell is made possible by the depolarization of the cell . Ca 2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory .
Action Environment
The action of N-Methyl-L-glutamic acid is influenced by the environment within the cell. The opening and closing of the ion channel is primarily gated by ligand binding, and the current flow through the ion channel is voltage-dependent . Specifically located on the receptor, extracellular magnesium (Mg 2+) and zinc (Zn 2+) ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of ions into and out of the cell is made possible by the depolarization of the cell .
Analyse Biochimique
Biochemical Properties
N-Methyl-L-glutamic acid is produced biosynthetically from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Metabolic Pathways
N-Methyl-L-glutamic acid is involved in methane metabolism. It is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Propriétés
IUPAC Name |
(2S)-2-(methylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101035891 | |
| Record name | N-Methyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35989-16-3 | |
| Record name | Methyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035989163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/557ZPU13HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-methyl-L-glutamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






